

Precision Engineering of Diazepane-Based Kinase Inhibitor Libraries

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Compound of Interest

Compound Name: 2-(1,4-Diazepan-1-yl)pyridin-4-amine

CAS No.: 1935498-05-7

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Application Note & Protocol Guide

Abstract

This guide details the strategic design and solid-phase synthesis of 1,4-diazepane-based small molecule libraries targeting protein kinases. The 1,4-diazepane scaffold is a "privileged structure" in medicinal chemistry, valued for its ability to mimic peptide

-turns and position substituents with precise vectors to probe the ATP-binding pocket.[1] This protocol focuses on a high-fidelity solid-phase synthetic route (SPPS) for generating 4-heteroaryl-1,4-diazepan-2-ones, integrating specific hinge-binding motifs (e.g., aminopyrimidines) and solvent-front solubilizing groups.[1]

Introduction: The Diazepane Advantage in Kinase Targeting

Kinase inhibitors typically target the ATP-binding cleft, a region defined by a hinge region (hydrogen bonding), a hydrophobic back pocket (gatekeeper residue), and a solvent-exposed front.[1] While flat heteroaromatics (e.g., quinazolines) dominate the "hinge binder" space, they often lack the 3D complexity required for high selectivity.[1]

The 1,4-diazepane scaffold offers a distinct structural advantage:

- **Conformational Restriction:** The 7-membered ring adopts a twisted boat/chair conformation, allowing substituents to project into the ribose pocket or towards the gatekeeper residue more effectively than flexible linear linkers.
- **Peptidomimetic Character:** It mimics the

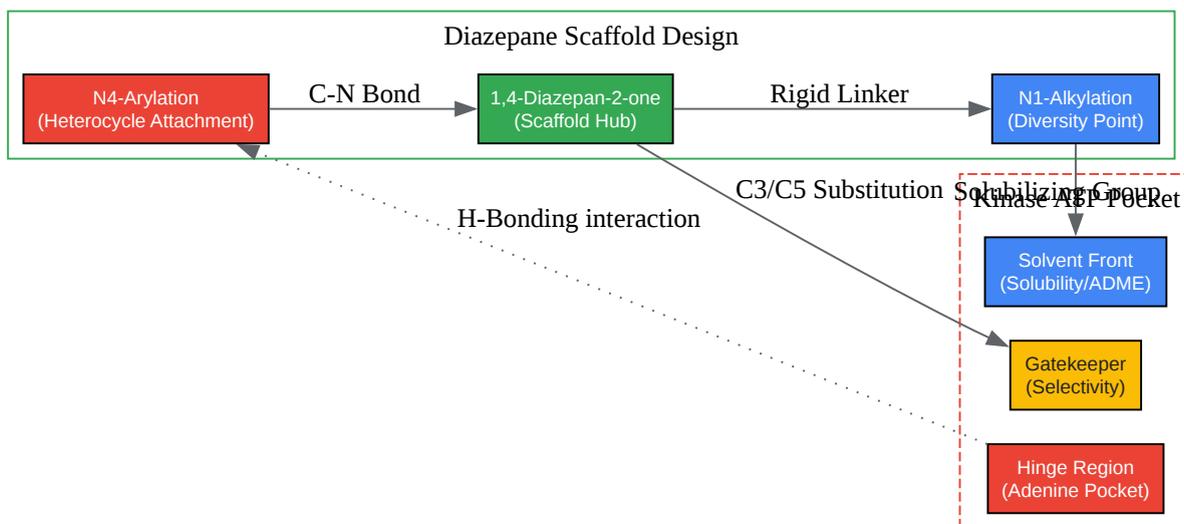
-turn of protein substrates, potentially enabling substrate-competitive inhibition (Type IV) in addition to ATP-competitive inhibition (Type I).[1]
- **Vector Control:** The N1 and N4 nitrogens provide orthogonal attachment points. N1 is ideal for solvent-front solubilizing groups, while N4 is optimal for attaching the aryl/heteroaryl hinge-binding core via

or Buchwald-Hartwig coupling.[1]

Strategic Pharmacophore Mapping

The design strategy involves using the diazepane ring as a central hub.

- **Position N4:** Linked to the Hinge Binder (e.g., 2-aminopyrimidine).[1]
- **Position C2 (Carbonyl):** Accepts H-bond from the backbone (optional interaction).[1]
- **Position N1/C3/C5:** Decorated with R-groups to probe the P-loop or Solvent Front.



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Caption: Pharmacophore mapping of the 1,4-diazepane scaffold against the standard kinase ATP-binding pocket model.

Protocol: Solid-Phase Synthesis of 1,4-Diazepan-2-one Libraries

Methodology: Solid-Phase Organic Synthesis (SPOS) on Rink Amide Resin.[1] Scale: 50-100 mg resin per well (96-well filter plate format). Key Reaction: On-resin cyclization followed by functionalization.

Materials & Reagents[1][2][3][4][5][6][7][8]

- Resin: Rink Amide MBHA resin (Loading: 0.5–0.7 mmol/g).[1]
- Amino Acids: Fmoc-
-alanine (or substituted

-amino acids for diversity).

- Linkers/Reagents: Fmoc-Asp(OAll)-OH (if side-chain anchoring needed), HATU, DIPEA.[1]
- Alkylation:
 - Bromo ketones or N-protected amino aldehydes (for reductive amination).[1]
- Hinge Binders: 2,4-Dichloropyrimidine, 4-Chloro-pyridine, etc.[1]
- Solvents: DMF (Anhydrous), DCM, NMP.[1]

Step-by-Step Workflow

Phase 1: Scaffold Assembly

- Resin Swelling:
 - Place 100 mg Rink Amide resin in a reaction vessel.
 - Wash with DCM (min) and DMF (min).
- Fmoc Deprotection:
 - Treat with 20% Piperidine in DMF (min). Wash with DMF ().
- Loading First Component (The "Backbone"):
 - Dissolve Fmoc-
-amino acid (3 eq), HATU (3 eq), and DIPEA (6 eq) in DMF.
 - Add to resin and shake for 2 hours at RT.

- QC Check: Kaiser Test (Negative = Complete coupling).[1]
- N-Alkylation (Introduction of Diversity Point):
 - Deprotect Fmoc (20% Piperidine/DMF).[1]
 - Method A (Reductive Amination): Treat resin with
 - Aldehyde (5 eq) in TMOF/DMF (1:[1]1) for 3h. Drain. Add
 - (5 eq) in DMF/AcOH (99:1) and shake overnight.
 - Method B (Nosyl Strategy - Higher Purity): React amine with 2-nitrobenzenesulfonyl chloride (NsCl).[1] Alkylate sulfonamide with
 - OH (Mitsunobu) or
 - Halide.[1] Remove Ns group with mercaptoethanol/DBU.
- Acylation with Chloroacetyl Chloride:
 - Treat the secondary amine on resin with Chloroacetyl chloride (5 eq) and DIPEA (10 eq) in DCM for 1 hour.
 - Result: Formation of the linear precursor.

Phase 2: Cyclization (The Critical Step)

Formation of the 7-membered ring is entropically disfavored compared to 5/6-membered rings.
[1]

- Protocol: Treat resin with a solution of primary amine (excess) in DMSO/DMF at overnight.
 - Note: This performs a halide displacement followed by spontaneous lactamization if an ester is present, OR if using the chloroacetyl route, it displaces the chloride.

- Refined Route for Diazepan-2-one: Use an Fmoc-diamine precursor. After deprotection, heat with DBU/DMF to induce intramolecular amide bond formation.[1]

Phase 3: Hinge Binder Attachment (

)

This step functionalizes the secondary nitrogen (N4) of the diazepane with the kinase-targeting heterocycle.[1]

- Reagent Prep: Dissolve 2,4-dichloropyrimidine (or equivalent heteroaryl chloride) (5 eq) and DIPEA (10 eq) in NMP.
- Reaction: Add to resin-bound diazepane. Heat at

for 4–6 hours.
 - Chemistry Insight: The N4 nitrogen is nucleophilic. The electron-deficient pyrimidine undergoes Nucleophilic Aromatic Substitution ()-[1]
- Second Substitution (Optional): If using a di-chloro heterocycle, the second chloride can be displaced by an amine (e.g., methylamine) to install a solubilizing group.[1]

Phase 4: Cleavage & Purification[1]

- Cleavage: Treat resin with TFA/TIS/

(95:2.5:2.[1]5) for 2 hours.
- Isolation: Precipitate filtrate in cold diethyl ether. Centrifuge and dry.
- Purification: Prep-HPLC (C18 column, Water/Acetonitrile gradient + 0.1% Formic Acid).

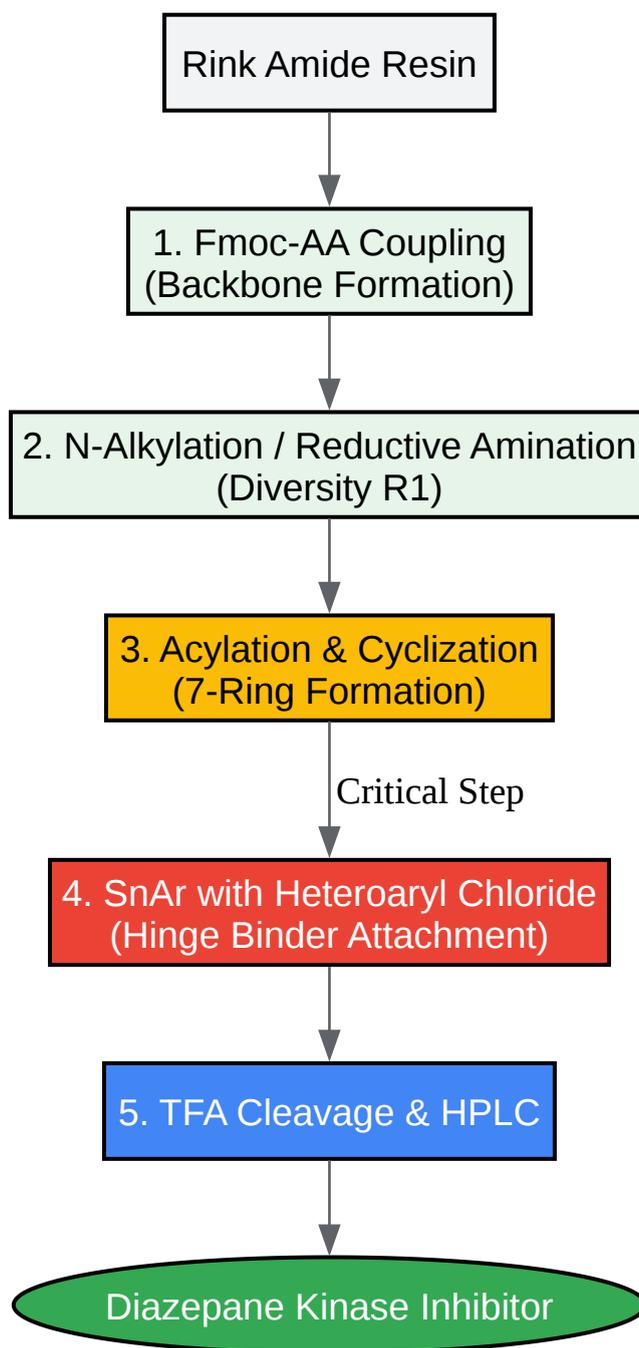
Library Characterization & QC

A library is only as good as its purity. For a kinase library, >95% purity is required to avoid false positives from potent impurities.[1]

QC Protocol

Parameter	Method	Acceptance Criteria
Identity	LC-MS (ESI+)	Da
Purity	UV-Vis (254 nm)	(Library), (Hits)
Solubility	DMSO Stock	Clear solution at 10 mM
Aggregation	DLS (Dynamic Light Scattering)	No particles >10 nm (prevents false positives)

Data Visualization of Synthetic Workflow:



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Caption: Solid-phase synthetic workflow for 4-heteroaryl-1,4-diazepan-2-one libraries.

Biological Evaluation: Kinase Profiling

Once the library is synthesized, screen against a panel of representative kinases (e.g., ROCK1, PKA, CDK2).

Assay: ADP-Glo™ Kinase Assay (Promega) This luminescent assay measures ADP formation, a universal product of kinase activity.[1]

- Reaction: Kinase + Substrate + ATP + Library Compound (10 M)
ADP + Phospho-substrate.
- Depletion: Add ADP-Glo Reagent (terminates reaction, consumes remaining ATP).[1]
- Detection: Add Kinase Detection Reagent (converts ADP to ATP
Luciferase/Luciferin
Light).[1]
- Analysis: Calculate % Inhibition relative to DMSO control.

Troubleshooting & Expert Tips

- Problem: Low yield in cyclization step.
 - Cause: Formation of 7-membered rings is slow.
 - Solution: Use microwave irradiation (, 20 min) to accelerate the intramolecular reaction. Ensure the precursor conformation favors cyclization (e.g., using turn-inducing amino acids like Proline in the sequence if applicable, though less common for diazepanes).[1]
- Problem: Incomplete
reaction.
 - Cause: Steric hindrance at the N4 position.
 - Solution: Switch solvent to NMP (higher boiling point) and increase temperature to . Use a fluoride source (CsF) to assist if using chloro-heterocycles.[1]

- Problem: Oligomerization.
 - Cause: Double reaction of the diamine.
 - Solution: Perform the reaction on solid phase (pseudo-dilution effect) to prevent intermolecular reactions.[1]

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